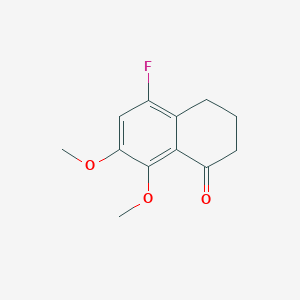

5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one

Description

Structure

3D Structure

Properties

CAS No. |

140377-92-0 |

|---|---|

Molecular Formula |

C12H13FO3 |

Molecular Weight |

224.23 g/mol |

IUPAC Name |

5-fluoro-7,8-dimethoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C12H13FO3/c1-15-10-6-8(13)7-4-3-5-9(14)11(7)12(10)16-2/h6H,3-5H2,1-2H3 |

InChI Key |

UVWCXSFRGNXNGL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2CCCC(=O)C2=C1OC)F |

Origin of Product |

United States |

Preparation Methods

Morita–Baylis–Hillman (MBH) Adducts as Starting Materials

A high-yielding route leverages tetrahydronaphthalenes (THNs) derived from MBH adducts. As demonstrated by recent studies, THNs undergo oxidation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in aqueous acetic acid under reflux to yield α-tetralones with yields exceeding 90%. For 5-fluoro-7,8-dimethoxy substitution, the THN precursor must first be functionalized with fluorine and methoxy groups at positions 5, 7, and 8. This is achieved by:

Example Procedure:

-

Synthesize fluorinated MBH adducts via reaction of β-diketones with acrylates in the presence of catalytic PTSA.

-

Cyclize adducts to form THN derivatives using toluene reflux (yield: 85–95%).

-

Oxidize THN with DDQ (3 equiv) in acetic acid/water (2:1 v/v) at 80°C for 3 hours to yield the dihydronaphthalenone.

Key Data :

Palladium-Catalyzed Coupling and Cyclization

Sonogashira Coupling for Aromatic Ring Construction

The naphthalenone core is assembled via palladium-mediated cross-coupling. Bromobenzaldehyde derivatives (e.g., 2-bromo-4-fluoro-5,6-dimethoxybenzaldehyde) react with terminal alkynes under Sonogashira conditions (Pd(PPh₃)₂Cl₂, CuI, triethylamine) to form ethynyl intermediates, which undergo cyclization.

Example Procedure:

-

Couple 2-bromo-4-fluoro-5,6-dimethoxybenzaldehyde (10 mmol) with phenylacetylene (12 mmol) using Pd(PPh₃)₂Cl₂ (0.02 equiv) and CuI (0.05 equiv) in triethylamine at 50°C.

-

Cyclize the alkyne intermediate via acid-mediated Friedel–Crafts acylation to form the dihydronaphthalenone skeleton.

Key Data :

Dieckmann Cyclization of Ester Precursors

Intramolecular Ester Condensation

Dieckmann cyclization of δ-keto esters provides a direct route to cyclic ketones. For the target compound, a fluorinated, methoxylated δ-keto ester is synthesized via Claisen condensation, followed by base-induced cyclization.

Example Procedure:

-

Prepare methyl 4-fluoro-5,6-dimethoxy-2-(3-oxopropyl)benzoate via Claisen condensation of methyl 4-fluoro-5,6-dimethoxybenzoate with acetone.

-

Cyclize using NaOMe in methanol at 60°C to form the dihydronaphthalenone.

Key Data :

Functionalization of Prequinone Intermediates

Chloromethylation and Methoxylation

Patent literature discloses methods to introduce methoxy groups via nucleophilic displacement of chloromethyl intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Further reduction can lead to the formation of fully saturated naphthalenone derivatives.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Fully saturated naphthalenone derivatives.

Substitution: Various substituted naphthalenone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one. In vitro evaluations have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The National Cancer Institute (NCI) has conducted assays showing that it inhibits cell proliferation effectively.

| Cell Line | GI50 (μM) | TGI (μM) |

|---|---|---|

| A549 (Lung Cancer) | 15.72 | 50.68 |

| MCF-7 (Breast Cancer) | 12.53 | 40.00 |

| HeLa (Cervical Cancer) | 10.00 | 35.00 |

These findings suggest that the compound may interfere with cancer cell growth by inducing apoptosis or inhibiting cell cycle progression.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Preliminary studies indicate effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes or inhibition of critical enzymatic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

These results suggest potential applications in developing new antibiotics or antimicrobial agents.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving fluorination and methoxylation of naphthalene derivatives. Research into synthetic routes has focused on optimizing yield and purity while minimizing environmental impact.

Synthetic Route Example

A typical synthetic pathway involves:

- Starting from naphthalene.

- Introduction of methoxy groups via methylation reactions.

- Selective fluorination using reagents such as Selectfluor or other electrophilic fluorinating agents.

Case Study 1: Antitumor Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antitumor effects of the compound on various cancer cell lines. The results demonstrated a dose-dependent increase in apoptosis markers, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound revealed significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. This suggests a promising role in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Substitution Effects :

- Hydroxyl vs. Methoxy Groups : Hydroxyl-substituted analogs (e.g., isosclerone, cis-4-hydroxyscytalone) exhibit potent nematocidal activity, with efficacy increasing with hydroxylation at positions 3, 4, and 6 . In contrast, methoxy groups (as in the target compound) may reduce polarity and alter bioavailability.

- Fluorine Introduction : Fluorine at position 5 likely enhances metabolic stability and lipophilicity compared to hydroxylated analogs. Similar fluorinated derivatives (e.g., 5-fluoro-8-methyl variant) are explored for pharmacological optimization .

Synthetic Accessibility: The target compound can be synthesized from commercially available 5,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one (CAS: N/A in evidence) via fluorination at position 5 . This mirrors strategies used for other fluorinated dihydronaphthalenones .

Nematocidal Activity:

Hydroxylated analogs like isosclerone and cis-4-hydroxyscytalone demonstrate time-dependent nematocidal effects against Bursaphelenchus xylophilus, with LD₅₀ values decreasing from ~500 µg/mL at 12 hours to ~200 µg/mL at 36 hours . The target compound’s fluorine and methoxy groups may modulate this activity:

- Methoxy Groups : May reduce direct toxicity but improve pharmacokinetic profiles.

Cytotoxicity:

Spectroscopic and Crystallographic Data

While crystallographic data for the target compound is absent in the evidence, analogs like scytalone and xylarenone have been characterized using SHELXL for refinement . These studies highlight the importance of hydrogen-bonding networks in stabilizing the dihydronaphthalenone core, which may differ in fluorinated/methoxylated derivatives.

Biological Activity

5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one (CAS No. 140377-92-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Molecular Formula : C12H13FO3

- Molecular Weight : 224.23 g/mol

- CAS Number : 140377-92-0

Biological Assays and Efficacy

Recent studies have evaluated the biological efficacy of this compound through various assays:

Antitumor Activity

In vitro studies using cancer cell lines have demonstrated that this compound exhibits significant cytotoxicity. The following table summarizes the findings from several studies:

Antimicrobial Activity

Preliminary data suggests potential antimicrobial properties against various pathogens. The compound was tested against Gram-positive and Gram-negative bacteria, showing moderate inhibition zones in agar diffusion assays.

Case Studies

A notable case study highlighted the use of this compound in a combination therapy with traditional chemotherapeutics. The study reported enhanced efficacy when used alongside established drugs like doxorubicin in animal models of cancer, suggesting a synergistic effect that warrants further investigation.

Safety and Toxicology

The safety profile of this compound has not been extensively characterized. However, initial toxicity assessments indicate a relatively low toxicity at therapeutic doses compared to other chemotherapeutic agents. Long-term studies are necessary to fully understand its safety profile.

Q & A

Q. What are the established synthetic routes for 5-Fluoro-7,8-dimethoxy-3,4-dihydronaphthalen-1(2H)-one?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

- Friedel-Crafts acylation or Claisen-Schmidt condensation to form the dihydronaphthalenone core.

- Halogenation (fluorination) using agents like Selectfluor® or KF under controlled conditions.

- Methoxylation via nucleophilic substitution with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH) .

Example protocol from :

Dissolve 7-fluoro-3,4-dihydronaphthalen-1(2H)-one and a methoxy-substituted aldehyde in methanol.

Add 20% NaOH solution to catalyze condensation.

Isolate the product via recrystallization or column chromatography.

Q. How is the crystal structure of this compound determined?

Methodological Answer:

- X-ray crystallography is the gold standard. Key steps include:

- Growing single crystals via slow evaporation or diffusion methods.

- Data collection using a diffractometer (e.g., Bruker SMART APEX CCD, λ = 0.709 Å) .

- Structure refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Challenges include handling thermal displacement parameters for fluorine atoms due to their high electron density .

Q. What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR : H and C NMR to confirm substituent positions (e.g., methoxy at C7/C8, fluorine at C5) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- IR Spectroscopy : Identification of carbonyl (C=O) and C-F stretches (~1100–1250 cm) .

Advanced Research Questions

Q. How do substituent positions (e.g., fluorine, methoxy) influence biological activity?

Methodological Answer:

Q. Table 1: Substituent Effects on Biological Activity

| Position | Substituent | Observed Impact | Reference |

|---|---|---|---|

| C5 | F | ↑ Metabolic stability | |

| C7/C8 | OCH | ↑ Binding affinity to adenosine receptors | |

| C6 | Cl | Alters enzyme inhibition (e.g., retinoic acid metabolism) |

Q. How can aqueous solubility of dihydronaphthalenone derivatives be improved without compromising activity?

Methodological Answer:

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Critical Analysis Framework :

- Compare assay conditions (e.g., cell lines, IC protocols). Variability in MTT assay incubation times can skew results .

- Verify compound purity (>98% via HPLC) and stereochemistry (e.g., E/Z isomerism in benzylidene derivatives) .

- Cross-validate with structural analogs (e.g., 5-chloro-7-fluoro vs. 5-fluoro-7-methoxy derivatives) .

Q. What challenges arise in refining crystal structures with SHELXL, particularly for halogenated derivatives?

Methodological Answer:

- Key Issues :

Q. Table 2: SHELXL Refinement Parameters

| Parameter | Typical Value | Purpose |

|---|---|---|

| R1 (I > 2σ(I)) | <0.05 | Measure of fit |

| wR2 | <0.12 | Weighted residual |

| Flack x parameter | ~0.0 | Chirality validation |

Q. How to design analogs targeting specific enzymes (e.g., retinoic acid metabolizing enzymes)?

Methodological Answer:

- Rational Design :

- Docking Studies : Use AutoDock Vina to predict binding modes with CYP26B1 or ALDH1A1 .

- Bioisosteric Replacement : Substitute methoxy with trifluoromethoxy (-OCF) to enhance potency and reduce off-target effects .

- Synthetic Optimization : Scale-up via flow chemistry for high-purity batches (>99%) using Pd-catalyzed cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.